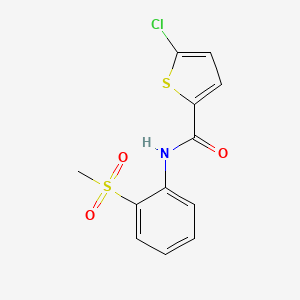

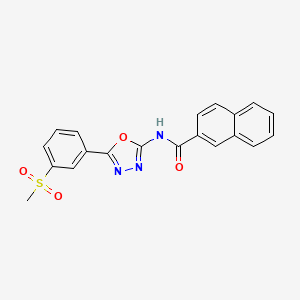

![molecular formula C18H16N2O2 B2930246 3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile CAS No. 848215-35-0](/img/structure/B2930246.png)

3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile

説明

The compound “3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile” is a complex organic molecule. It contains a total of 40 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .

Molecular Structure Analysis

The 3H-benzo[f]chromene ring system in the molecule is nearly planar, with a maximum deviation of 0.036 Å . The molecule contains a total of 38 atoms; 16 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .科学的研究の応用

Pharmacology: FXIIa Inhibition

This compound is structurally related to coumarins, which have been identified as inhibitors of Factor XIIa (FXIIa), an enzyme involved in the coagulation cascade . FXIIa inhibitors are of significant interest for developing new anticoagulant therapies, particularly for conditions where traditional anticoagulants may pose risks of bleeding complications.

Cancer Research: Anticancer Activity

Coumarin derivatives have shown activity against pancreatic cancer . The structural similarity suggests that 3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile could be explored for its potential anticancer properties, possibly by interfering with cellular pathways involved in cancer progression.

Neurodegenerative Diseases: Anti-Alzheimer’s Activity

Natural coumarins isolated from plants like Angelica decursiva and Artemisia capillaris have demonstrated factors against Alzheimer’s disease . By extension, the compound may hold promise for the development of treatments targeting neurodegenerative diseases.

Anti-inflammatory Applications

Coumarins have also been reported to exhibit significant anti-inflammatory action . This property is crucial for treating various chronic inflammatory diseases, and the compound could be a candidate for further research in this field.

Biosensors: Drug-Metal Interactions

The compound’s coumarin moiety can interact with metals, which has been utilized to develop highly sensitive biosensors for detecting bacteria . This application is particularly relevant in clinical diagnostics and environmental monitoring.

Non-Linear Optical Devices

Studies have indicated that coumarin derivatives are useful in designing non-linear optical devices due to their ability to exhibit variations in dipole moments in response to changes in solvent polarity . This characteristic can be harnessed in the development of optical switches and modulators.

Photochemical Transformations

The molecular structure of coumarin derivatives, including the compound , allows for the study of photochemical transformations . This is essential for understanding the behavior of molecules under light exposure and can lead to advancements in photodynamic therapy and solar energy conversion.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as coumarins and indole derivatives, have been found to bind with high affinity to multiple receptors , enabling the discovery of novel bioactive agents .

Mode of Action

The absorption and emission spectra and dipole moments of similar compounds are studied in solvents of different polarities at room temperature . The change in dipole moment was determined using Stokes shift with the variation of the solvent polarity parameter .

Biochemical Pathways

Coumarins, which share a similar structure, have been found to regulate a diverse range of cellular pathways useful for some anticancer treatments .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The absorption and emission spectra and dipole moments of similar compounds are studied in solvents of different polarities at room temperature , indicating that the polarity of the medium significantly affects the molecular spectral profile of these compounds .

特性

IUPAC Name |

3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20(10-4-9-19)12-14-11-17(21)22-16-8-7-13-5-2-3-6-15(13)18(14)16/h2-3,5-8,11H,4,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZNIODYYIYWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327615 | |

| Record name | 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |

CAS RN |

848215-35-0 | |

| Record name | 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

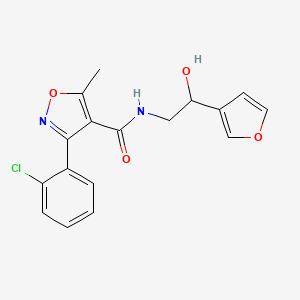

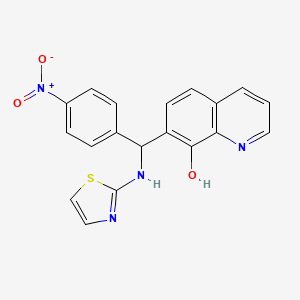

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)

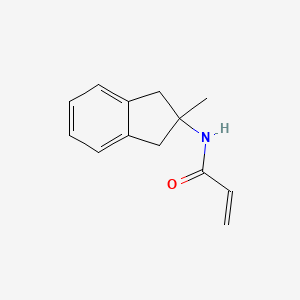

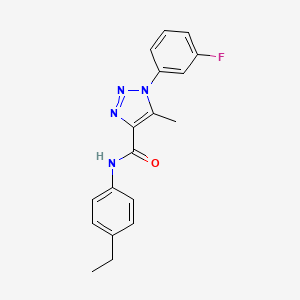

![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)

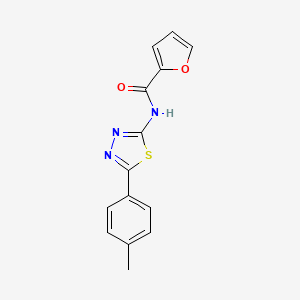

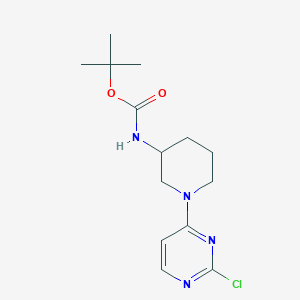

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)

![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)